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Compound of Interest

Compound Name: M-Tolyl acetate

Cat. No.: B1675977

A Comparative Analysis of o-, m-, and p-Tolyl Acetate for Researchers and Drug Development
Professionals

This guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-
isomers of tolyl acetate. The information is intended for researchers, scientists, and drug
development professionals, offering a detailed look at the physicochemical properties,
spectroscopic data, chemical reactivity, and biological activity of these compounds. All
guantitative data is summarized in clear, tabular formats, and detailed experimental protocols
for key analyses are provided.

Physicochemical Properties

The position of the methyl group on the phenyl ring subtly influences the physical properties of
the tolyl acetate isomers. These differences, though minor, can be significant in contexts such
as solvent selection, reaction kinetics, and formulation development. The key physicochemical
properties are summarized in the table below.
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Property o-Tolyl Acetate m-Tolyl Acetate p-Tolyl Acetate
CAS Number 533-18-6 122-46-3 140-39-6
Molecular Formula CoH1002 CoH1002 CoH1002
Molecular Weight (
150.17 150.17 150.17
g/mol)
Appearance Colorless liquid Colorless liquid Colorless liquid
Boiling Point (°C) ~208 210-213 208-211
Density (g/mL at
v (@ ~1.05 1.04 1.047
25°C)
Refractive Index
1.4980-1.5010 1.501 1.501
(n20/D)
Flash Point (°C) 83.89 95 90-95
- ) Not miscible or difficult
Water Solubility Very slightly soluble Insoluble

to mix

Solubility in Organic
Solvents

Soluble in alcohol and

oils

Soluble in DMSO,
miscible with many

organic solvents

Soluble in common

organic solvents

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the tolyl acetate

isomers. The following tables summarize key *H NMR, 3C NMR, IR, and Mass Spectrometry

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR Spectral Data (CDClIs, & in ppm)
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Assignment o-Tolyl Acetate m-Tolyl Acetate p-Tolyl Acetate
Aromatic Protons (m) ~7.0-7.2 ~6.9-7.3 ~7.0-7.2

-CHs (Aryl) (s) ~2.2 ~2.3 ~2.3

-CHs (Acetyl) (s) ~2.3 ~2.3 ~2.3

13C NMR Spectral Data (CDCls, & in ppm)

Assignment o-Tolyl Acetate m-Tolyl Acetate p-Tolyl Acetate

C=0 (Carbonyl) ~169.5 ~169.6 ~169.4

C-O (Aromatic) ~148.8 ~150.8 ~148.5

C-CHs (Aromatic) ~130.8 ~139.4 ~135.2

Aromatic Carbons ~126.9, 125.8, 122.3 ~129.2,1269, 1224, ~129.6, 121.4
118.6

-CHs (Aryl) ~16.2 ~21.3 ~20.9

-CHs (Acetyl) ~20.9 ~21.2 ~21.1

Infrared (IR) Spectroscopy

Functional Group

o-Tolyl Acetate

m-Tolyl Acetate

p-Tolyl Acetate

(cm™) (cm™) (cm™)
C=0 Stretch (Ester) ~1765 1735-1750 ~1760
C-O Stretch (Ester) ~1215, 1190 1000-1300 ~1210, 1190
Aromatic C=C Stretch  ~1600, 1490 1400-1600 ~1600, 1505
Aromatic C-H Stretch >3000 3000-3100 >3000
Aliphatic C-H Stretch <3000 2800-3000 <3000
Mass Spectrometry
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The mass spectra of the tolyl acetate isomers are characterized by a molecular ion peak at m/z
150. The primary fragmentation involves the loss of the acetyl group or the tolyloxy group.

o-Tolyl Acetate m-Tolyl p-Tolyl Acetate Proposed
Fragment lon
(m/z) Acetate (m/z) (m/z) Structure
[M]* 150 150 150 [CoH1002]*
[M - CH2CO]* 108 108 108 [C7HsO]*
[CHsCO]J* (often
[M - C7H-7O]* 43 43 43
the base peak)
Tropylium ion
[C7H7]* 91 91 91 from

rearrangement

Chemical Reactivity: A Comparative Overview

While direct comparative kinetic data for the hydrolysis of the three tolyl acetate isomers under
identical conditions is not readily available in the literature, a qualitative comparison can be
made based on established principles of organic chemistry. The primary reaction of interest for
these esters is hydrolysis, which can be catalyzed by either acid or base.

The rate of alkaline hydrolysis is influenced by both electronic and steric effects of the
substituent on the phenyl ring. The methyl group is weakly electron-donating, which tends to
decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of
nucleophilic attack by the hydroxide ion compared to phenyl acetate.

» p-Tolyl Acetate: The methyl group is in the para position, where its electron-donating effect is
most pronounced. This is expected to result in the slowest hydrolysis rate among the three
isomers due to the destabilization of the negatively charged transition state.

» m-Tolyl Acetate: The methyl group is in the meta position, where its electron-donating effect
is less pronounced compared to the para position. Therefore, m-tolyl acetate is expected to
hydrolyze slightly faster than p-tolyl acetate.
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o o-Tolyl Acetate: The methyl group is in the ortho position, where it can exert both a weak
electron-donating effect and a significant steric hindrance effect. The steric hindrance can
impede the approach of the nucleophile to the carbonyl carbon, which would decrease the
reaction rate. This steric effect is likely to be the dominant factor, making o-tolyl acetate the
least reactive of the three isomers.

Therefore, the predicted order of reactivity for alkaline hydrolysis is: m-tolyl acetate > p-tolyl
acetate > o-tolyl acetate.

Biological Activity

Comprehensive comparative studies on the biological activities of the three tolyl acetate
isomers are limited. However, some information on individual isomers and related compounds
Is available.

 m-Tolyl acetate has been reported to possess antiseptic properties.

o p-Tolyl acetate has been evaluated for genotoxicity and was found to be non-clastogenic in
an in vitro micronucleus test[1]. It is moderately toxic by ingestion and skin contact[2].

Given that these compounds can hydrolyze to their corresponding cresols, their biological
activity may also be related to the known properties of o-, m-, and p-cresol, which exhibit
varying degrees of antiseptic and toxic properties. A definitive comparative analysis would
require dedicated experimental studies.

Experimental Protocols
Synthesis of Tolyl Acetates via Acylation of Cresol

This protocol describes a general method for the synthesis of o-, m-, and p-tolyl acetate from
the corresponding cresol and acetic anhydride.

Materials:
e 0-, m-, or p-cresol

o Acetic anhydride
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o Pyridine (catalyst)

o Diethyl ether

o Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate

» Rotary evaporator

o Standard glassware for organic synthesis
Procedure:

 In a round-bottom flask, dissolve the respective cresol (1 equivalent) in pyridine (2
equivalents).

e Cool the mixture in an ice bath.
» Slowly add acetic anhydride (1.2 equivalents) dropwise with stirring.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether
and wash with water.

o Wash the organic layer sequentially with 1 M HCI, saturated sodium bicarbonate solution,
and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator to obtain the crude tolyl acetate.

 Purify the product by vacuum distillation.

Kinetic Analysis of Alkaline Hydrolysis
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This protocol outlines a method for comparing the rates of alkaline hydrolysis of the tolyl

acetate isomers using UV-Vis spectrophotometry.

Materials:

0-, m-, and p-tolyl acetate

Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.01 M)
Ethanol or another suitable co-solvent

UV-Vis spectrophotometer with a thermostatted cuvette holder

Quartz cuvettes

Procedure:

Prepare stock solutions of each tolyl acetate isomer in ethanol.

Set the spectrophotometer to a wavelength where the product cresolate ion absorbs strongly
(this will need to be determined experimentally, typically in the range of 280-300 nm).

Equilibrate the NaOH solution and the tolyl acetate stock solution to the desired reaction
temperature (e.g., 25°C) in a water bath.

To a quartz cuvette, add the NaOH solution.

Initiate the reaction by injecting a small, known volume of the tolyl acetate stock solution into
the cuvette and mix quickly.

Immediately begin recording the absorbance at the predetermined wavelength as a function
of time.

Continue recording until the reaction is complete (i.e., the absorbance plateaus).

The pseudo-first-order rate constant (k_obs) can be determined by plotting In(Ac - At) versus
time, where A is the final absorbance and At is the absorbance at time t.
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e The second-order rate constant (kz) can be calculated from k_obs by dividing by the
concentration of NaOH (assuming [NaOH] >> [ester]).

» Repeat the experiment for each isomer under identical conditions to allow for a direct
comparison of their hydrolysis rates.

Visualizations
Experimental Workflow for Comparative Analysis
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Caption: Workflow for the synthesis and comparative analysis of tolyl acetate isomers.
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Caption: Simplified pathway for the alkaline hydrolysis of tolyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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